molecular formula C10H13NO B8673116 (1,2,3,4-Tetrahydroquinolin-6-yl)methanol

(1,2,3,4-Tetrahydroquinolin-6-yl)methanol

Cat. No.: B8673116
M. Wt: 163.22 g/mol
InChI Key: ZTKJRFRPZXHQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,2,3,4-Tetrahydroquinolin-6-yl)methanol is a compound belonging to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in various fields. This compound features a hydroxymethyl group attached to the tetrahydroquinoline ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,4-Tetrahydroquinolin-6-yl)methanol typically involves the reduction of quinoline derivatives. One common method is the reduction of 6-methylquinoline hydrochloride using nascent hydrogen, followed by neutralization . Another approach involves the dealkylation of hydroanalogues of santoquine using concentrated hydrobromic acid in a glacial acetic acid solution .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

(1,2,3,4-Tetrahydroquinolin-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced further to modify the tetrahydroquinoline ring.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 6-formyl-1,2,3,4-tetrahydroquinoline or 6-carboxyl-1,2,3,4-tetrahydroquinoline.

Scientific Research Applications

(1,2,3,4-Tetrahydroquinolin-6-yl)methanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,2,3,4-Tetrahydroquinolin-6-yl)methanol is unique due to its hydroxymethyl group, which imparts distinct chemical reactivity and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and neuroprotective research.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1,2,3,4-tetrahydroquinolin-6-ylmethanol

InChI

InChI=1S/C10H13NO/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h3-4,6,11-12H,1-2,5,7H2

InChI Key

ZTKJRFRPZXHQKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)CO)NC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Hydroxymethylquinoline (1 g, 6.28 mmoles) (prepared by the method of: C. E. Kaslow and W. R. Clark, J. Org. Chem., 1953, 18, 55-58.) and methanol (200 mL) were placed in a Parr bomb and platinum (IV) oxide monohydrate (0.5 g, 2.04 mmoles) was added. The mixture was hydrogenated at 50 psi at 25° C. for 2 h. The catalyst was filtered off and washed with methanol. The combined filtrates were evaporated to dryness and the product was chromatographed on silica gel using 1.5% (10% conc. NH4OH in methanol)dichloromethane as the eluant to give the title compound (0.7044 g, 68%): CIMS: m/z 164.35 (MH+); δH (CDCl3) 1.93 (2H, m, 3-CH2) and 2.76 (2H, t, 4-CH2), 3.30 (2H, m, 2-CH2), 4.50 (2H, s, CH2OH), 6.45 (1H, d, Ar—H8), 6.96 ppm (2H, m, Ar—H5 and Ar—H7); δC (CDCl3) CH2: 22.1, 27.0, 42.0, 65.6; CH: 114.2, 126.4, 129.2; C: 121.5, 129.4, 144.5.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
68%

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